molecular formula C45H81N13O15S B12328435 Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI)

Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI)

Cat. No.: B12328435
M. Wt: 1076.3 g/mol
InChI Key: UDWWNISPTLBNLO-ZBUPRGNKSA-N
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Description

Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) is a complex peptide compound with a molecular formula of C45H81N13O15S and a molecular weight of 1076.27 g/mol . This compound is characterized by its intricate structure, which includes multiple amino acids and a butanoic acid moiety. It is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) involves the stepwise assembly of amino acids through peptide bond formation. This process typically employs solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to streamline the synthesis process. These machines can handle multiple synthesis steps, reducing the time and labor required for manual synthesis. The use of large-scale purification techniques, such as preparative HPLC, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfinyl group can be further oxidized to form sulfone derivatives.

    Reduction: The peptide bonds can be reduced under specific conditions to yield individual amino acids.

    Substitution: The amino acid residues can be modified through substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions include oxidized sulfone derivatives, reduced amino acids, and substituted peptides with modified functional groups.

Scientific Research Applications

Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.

    Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity and triggering downstream signaling pathways. The methylsulfinyl group may also play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylthio)-, (2S)-(9CI): Similar structure but with a methylthio group instead of a methylsulfinyl group.

    Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfonyl)-, (2S)-(9CI): Contains a methylsulfonyl group instead of a methylsulfinyl group.

Uniqueness

The uniqueness of Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI) lies in its specific peptide sequence and the presence of the methylsulfinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C45H81N13O15S

Molecular Weight

1076.3 g/mol

IUPAC Name

(4S)-2-amino-4-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-6-methyl-2-(2-methylsulfinylethyl)-3-oxoheptanoic acid

InChI

InChI=1S/C45H81N13O15S/c1-9-24(5)35(42(69)51-21-34(63)53-28(17-23(3)4)37(64)45(49,44(71)72)14-16-74(8)73)58-43(70)36(25(6)10-2)57-38(65)26(7)52-33(62)20-50-39(66)27(13-11-12-15-46)55-40(67)29(18-31(48)60)56-41(68)30(22-59)54-32(61)19-47/h23-30,35-36,59H,9-22,46-47,49H2,1-8H3,(H2,48,60)(H,50,66)(H,51,69)(H,52,62)(H,53,63)(H,54,61)(H,55,67)(H,56,68)(H,57,65)(H,58,70)(H,71,72)/t24-,25-,26-,27-,28-,29-,30-,35-,36-,45?,74?/m0/s1

InChI Key

UDWWNISPTLBNLO-ZBUPRGNKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)C(CCS(=O)C)(C(=O)O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)C(CCS(=O)C)(C(=O)O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

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